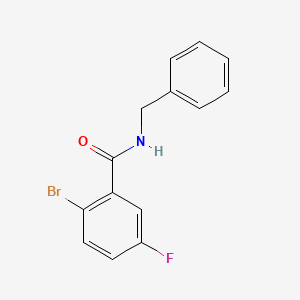

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoesäure

Übersicht

Beschreibung

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomforschung

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoesäure: wird in der Proteomforschung eingesetzt, da sie mit Proteinen und Peptiden interagieren kann. Sie dient als biochemisches Werkzeug, um die Proteinstruktur, -funktion und -interaktionen zu untersuchen. Diese Verbindung kann verwendet werden, um Proteine oder Peptide zu modifizieren, um ihr Verhalten in biologischen Systemen zu untersuchen .

Arzneimittelforschung

Der Pyrrolidinring, der in dieser Verbindung vorhanden ist, ist ein häufiges Merkmal in Arzneimittelmolekülen. Er wird in der pharmazeutischen Chemie verwendet, um die pharmakokinetischen Eigenschaften neuer Arzneimittelkandidaten zu verbessern. Das Pyrrolidin-Gerüst ist bekannt für seine Rolle bei der Verbesserung der Bioverfügbarkeit und metabolischen Stabilität von Arzneimitteln .

Chemische Synthese

In der synthetischen Chemie ist This compound ein vielseitiger Zwischenprodukt. Es kann zur Synthese einer Vielzahl komplexer Moleküle verwendet werden, darunter Polymere, Farbstoffe und fortgeschrittene Materialien. Seine Benzoesäure-Einheit ist besonders nützlich für die Herstellung von Estern und Amiden, die für die Synthese verschiedener Verbindungen grundlegend sind .

Materialwissenschaft

Diese Verbindung findet Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften. Sie kann in Polymere eingearbeitet werden, um ihre physikalischen Eigenschaften wie Flexibilität, Festigkeit und Beständigkeit gegen Abbau zu verändern .

Analytische Chemie

In der analytischen Chemie kann This compound als Standard oder Reagenz verwendet werden. Ihre gut definierte Struktur und ihre Eigenschaften machen sie für die Verwendung in Kalibrierungskurven und als Referenzverbindung in verschiedenen analytischen Techniken geeignet .

Chromatographie

Die einzigartige Struktur der Verbindung ermöglicht es, sie in der Chromatographie als stationäre Phasenmodifikator zu verwenden. Sie kann bei der Trennung komplexer Gemische helfen, indem sie mit verschiedenen Analyten interagiert und so die Auflösung und Selektivität chromatographischer Methoden verbessert .

Biologische Studien

Aufgrund ihrer strukturellen Merkmale kann This compound in biologischen Studien verwendet werden, um natürliche biologische Prozesse nachzuahmen oder zu stören. Sie kann als Inhibitor oder Aktivator bestimmter Enzyme, Rezeptoren oder anderer Proteine wirken und so Einblicke in ihre Mechanismen liefern .

Umweltwissenschaften

Diese Verbindung kann auch in der Forschung der Umweltwissenschaften eingesetzt werden. Sie kann verwendet werden, um den Abbau organischer Verbindungen in der Umwelt zu untersuchen oder um neue Methoden zur Entfernung von Schadstoffen aus Wasser und Boden zu entwickeln .

Zukünftige Richtungen

The future directions for “4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as pypds, have been shown to bind to g-quadruplexes (g4s), atypical nucleic acid structures involved in basic human biological processes .

Mode of Action

It’s worth noting that compounds with similar structures, like pypds, have been shown to exhibit strong specificity for covalent binding to g4 domains . This suggests that 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid might interact with its targets in a similar manner, leading to changes in the targets’ function.

Biochemical Pathways

The interaction of similar compounds with g4s can potentially influence various cellular processes, including dna replication, transcription, and translation .

Result of Action

The interaction of similar compounds with g4s can potentially lead to changes in gene expression and cellular function .

Action Environment

It’s worth noting that the stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemical species .

Biochemische Analyse

Biochemical Properties

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell growth and differentiation . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term exposure to the compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and altered metabolic activity .

Metabolic Pathways

4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, the compound may be transported into cells via specific transporters and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

4-(2-pyrrolidin-1-ylethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-13(16)11-3-5-12(6-4-11)17-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHIHVWVXVVGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424711 | |

| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69731-93-7 | |

| Record name | 4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)